molecular formula C16H16N2O2 B6548920 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1324416-68-3

2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6548920
CAS No.: 1324416-68-3
M. Wt: 268.31 g/mol
InChI Key: KRBLIDBPMFNTNK-UHFFFAOYSA-N
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Description

The compound “2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a methoxypyridine group, a carbonyl group, and a tetrahydroisoquinoline group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, fluoropyridines can be synthesized from trifluoropyridine in methanol . Benzimidazole derivatives, which have a structure similar to tetrahydroisoquinoline, can be synthesized from 2-aminobenzimidazole and different acyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxypyridine group would likely contribute to the aromaticity of the molecule, while the carbonyl group could participate in various reactions due to its polar nature. The tetrahydroisoquinoline group is a bicyclic structure that could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The carbonyl group is often involved in nucleophilic addition reactions, while the methoxypyridine group could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, aromaticity, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-7-6-13(10-17-15)16(19)18-9-8-12-4-2-3-5-14(12)11-18/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBLIDBPMFNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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